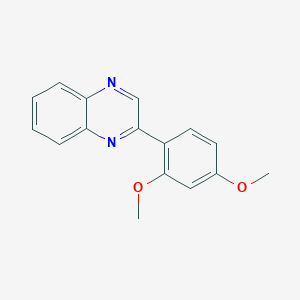

2-(2,4-Dimethoxyphenyl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O2 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

2-(2,4-dimethoxyphenyl)quinoxaline |

InChI |

InChI=1S/C16H14N2O2/c1-19-11-7-8-12(16(9-11)20-2)15-10-17-13-5-3-4-6-14(13)18-15/h3-10H,1-2H3 |

InChI Key |

QZPPEZNQBHBIOM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Rational Design and Synthesis of the 2-(2,4-Dimethoxyphenyl)quinoxaline Core

The fundamental approach to synthesizing the quinoxaline (B1680401) ring system, including the title compound, is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govnih.gov In the specific case of this compound, this involves the reaction of a suitable ortho-phenylenediamine with 1-(2,4-dimethoxyphenyl)-2-arylethanedione.

Optimization of Classical Condensation Reactions for Enhanced Selectivity and Yield

The classical synthesis of quinoxalines often involves refluxing the reactants in solvents like ethanol (B145695) or acetic acid, a method that can require long reaction times and sometimes results in modest yields of 34-85%. bioinfopublication.orgsphinxsai.com To improve upon this, various catalysts and reaction conditions have been explored. For instance, the use of p-toluenesulfonic acid as a catalyst in a solvent-free grinding method at room temperature has been shown to significantly increase yields and reduce reaction times. tandfonline.com

One study demonstrated the synthesis of a related compound, 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline, by refluxing 1,2-phenylenediamine and 2-chloro-3',4'-dimethoxybenzil (B1584330) in concentrated acetic acid for 16 hours, yielding the product in 56.5% after recrystallization. nih.gov This highlights a typical classical approach where the optimization of solvent and reaction time is crucial for achieving a reasonable yield.

The choice of catalyst plays a pivotal role in the efficiency of the condensation reaction. A variety of catalysts have been investigated, including mineral acids, Lewis acids, and solid-supported catalysts. Each offers distinct advantages in terms of reaction rate, yield, and ease of workup.

Table 1: Comparison of Catalysts in Quinoxaline Synthesis

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid | Grinding, room temp, 5 min | 90 | tandfonline.com |

| Acetic Acid | Reflux, 2-12 h | 34-85 | bioinfopublication.orgsphinxsai.com |

| Tetraethylammonium (B1195904) bromate (B103136) | Water, room temp | up to 92 | bioinfopublication.org |

| Nickel nanoparticles | Acetonitrile, room temp, 10 min | Quantitative | researchgate.net |

| Acidic Alumina | Microwave, 3 min | 80-86 | researchgate.net |

| Sulfated Polyborate | Solvent-free, 80 °C | High | ias.ac.in |

Application of Green Chemistry Principles in Quinoxaline Synthesis

In recent years, the focus has shifted towards developing more environmentally benign synthetic protocols for quinoxalines, aligning with the principles of green chemistry. This includes the use of recyclable catalysts, solvent-free conditions, and aqueous reaction media. researchgate.netresearchgate.net

A significant advancement in green quinoxaline synthesis is the development of heterogeneous and recyclable catalysts. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Examples include alumina-supported heteropolyoxometalates, which have demonstrated high yields under mild, heterogeneous conditions. nih.gov These catalysts can be filtered off after the reaction and have shown consistent activity over multiple cycles. nih.govtandfonline.com Other notable recyclable catalysts include magnetically separable nanoparticles like MnFe2O4 and Fe3O4@SiO2, which offer easy recovery using an external magnet. rsc.org Sulfated polyborate and cellulose (B213188) sulfuric acid are other examples of efficient and reusable solid acid catalysts for solvent-free quinoxaline synthesis. ias.ac.intandfonline.com

Eliminating volatile organic solvents is a key goal of green chemistry. Several solvent-free methods for quinoxaline synthesis have been developed, often employing grinding or mechanochemical agitation. tandfonline.comrsc.orgresearchgate.net For instance, the reaction of o-phenylenediamines and 1,2-diketones can be efficiently carried out by grinding with a catalytic amount of p-toluenesulfonic acid at room temperature. tandfonline.com

Water is an ideal green solvent, and numerous protocols have been established for quinoxaline synthesis in aqueous media. bioinfopublication.orgresearchgate.netresearchgate.net These reactions are often facilitated by catalysts that are effective in water, such as tetraethylammonium bromate or certain ionic liquids. bioinfopublication.orgresearchgate.net The use of water as a solvent not only reduces the environmental impact but also simplifies the workup procedure, as the product often precipitates out and can be collected by simple filtration. chim.it

Microwave-Assisted and Ultrasonic-Promoted Synthetic Pathways

To accelerate reaction rates and improve yields, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to quinoxaline synthesis. udayton.eduscielo.br

Microwave-assisted synthesis offers a rapid and efficient method for preparing quinoxalines, often in solvent-free conditions. researchgate.netjocpr.com Reactions that might take hours under conventional heating can often be completed in a matter of minutes in a microwave synthesizer. jocpr.com For example, the condensation of substituted o-phenylenediamines with 1,2-diketones can be achieved in 1-2.5 minutes under microwave irradiation in the presence of a catalyst like MgBr2·OEt2. jocpr.com

Ultrasonic irradiation is another green technique that promotes chemical reactions through acoustic cavitation. scielo.brnih.goviau.ir This method has been used for the catalyst-free synthesis of quinoxaline derivatives in ethanol at room temperature, affording excellent yields in a relatively short time. scielo.br Ultrasound has also been employed in combination with visible light and a photocatalyst to synthesize quinoxalines under mild conditions. researchgate.net

Table 2: Comparison of Green Synthetic Methods for Quinoxalines

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave-assisted | MgBr2·OEt2 | Solvent-free | 1-2.5 min | Good | jocpr.com |

| Microwave-assisted | Acidic Alumina | Solvent-free | 3 min | 80-86 | researchgate.net |

| Ultrasonic-promoted | None | Ethanol | 60 min | 98 | scielo.br |

| Ultrasonic-promoted | Pyrrolidine | DMF | Short | High | iau.ir |

| Aqueous Medium | Tetraethylammonium bromate | Water | Short | up to 92 | bioinfopublication.org |

| Solvent-free | p-Toluenesulfonic acid | Grinding | 5 min | 90 | tandfonline.com |

Advanced Functionalization and Post-Synthetic Modification of Quinoxaline Scaffolds

The quinoxaline scaffold, once synthesized, can be further modified to introduce a wide range of functional groups, leading to the creation of novel derivatives with tailored properties. The direct C-H functionalization of the quinoxaline ring has emerged as a powerful strategy, avoiding the need for pre-functionalized starting materials. rsc.org

Recent research has focused on the direct C3-functionalization of quinoxalin-2(1H)-ones, a class of compounds structurally related to this compound. rsc.org Methodologies for arylation, alkylation, acylation, and amination at the C3 position have been developed, often utilizing transition-metal catalysis. rsc.org

Furthermore, the concept of post-synthetic modification has been applied to quinoxaline-based covalent organic frameworks (COFs). nih.gov This approach allows for the introduction of different chemical functionalities within the nanopores of the framework after its initial synthesis, enabling the tuning of its properties for specific applications. nih.gov While this has been demonstrated on a polymeric scaffold, the principles could potentially be adapted for the modification of discrete quinoxaline molecules.

Modification of the substituents on the phenyl ring attached to the quinoxaline core is another avenue for derivatization. For example, modifications of the linker between a pyrrolo[1,2-a]quinoxaline (B1220188) moiety and a substituted phenyl group have been shown to influence the biological activity of the resulting compounds. nih.gov

Regioselective Functionalization of the Quinoxaline Ring System

The quinoxaline ring system is a privileged heterocyclic motif that is amenable to various regioselective functionalization reactions. Direct C-H bond activation has emerged as a powerful tool for the site-selective introduction of new chemical entities onto the quinoxaline core, obviating the need for pre-functionalized starting materials. mdpi.comrsc.orgnih.gov

Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in achieving regioselective C-H functionalization of quinoxaline and its derivatives. mdpi.comresearchgate.net For 2-arylquinoxalines, such as this compound, the C-H bonds of the quinoxaline moiety can be selectively targeted. For instance, Rh(III)-catalyzed C-H bond annulation of 2-arylquinoxalines with cyclic 2-diazo-1,3-diketones has been shown to produce novel polycyclic frameworks. researchgate.net While specific examples for this compound are not extensively documented, the principles of these reactions are broadly applicable.

The regioselectivity of these functionalizations is often directed by the electronic properties of the quinoxaline ring and any directing groups present. In the case of this compound, the nitrogen atoms in the pyrazine (B50134) ring influence the reactivity of the adjacent carbon atoms.

Common regioselective functionalizations applicable to the quinoxaline ring include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) at specific positions on the quinoxaline ring can serve as a handle for further cross-coupling reactions. For example, the bromination of 2-methoxyquinoline (B1583196) has been shown to occur at the 6- and 8-positions. rsc.org

Arylation: Palladium-catalyzed C-H arylation allows for the direct introduction of aryl groups onto the quinoxaline core.

Alkylation and Alkenylation: These reactions introduce saturated and unsaturated carbon chains, respectively, which can influence the steric and electronic properties of the molecule.

Amination and Sulfenylation: The introduction of nitrogen and sulfur-containing functional groups can significantly alter the biological and chemical properties of the quinoxaline derivative.

Introduction of Diverse Substituents for Targeted Property Modulation

The properties of this compound can be finely tuned by the introduction of various substituents on both the quinoxaline ring and the pendant dimethoxyphenyl ring. These modifications can impact the compound's electronic properties, solubility, and potential biological activity.

Structure-activity relationship (SAR) studies on various quinoxaline derivatives have demonstrated that the nature and position of substituents play a crucial role in their activity. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the heterocyclic system, which in turn affects its reactivity and interactions with biological targets.

The following table summarizes the potential effects of introducing different substituents on the this compound scaffold:

Table 1: Effects of Substituent Introduction on Quinoxaline Properties| Substituent Group | Potential Impact on Properties |

|---|---|

| Halogens (F, Cl, Br) | Can enhance metabolic stability and membrane permeability. May act as a handle for further synthetic modifications. |

| Alkyl Chains | Increases lipophilicity, which can affect solubility and cell membrane penetration. |

| Hydroxyl (-OH) | Can participate in hydrogen bonding, potentially improving solubility in polar solvents and interaction with biological targets. |

| Methoxy (B1213986) (-OCH3) | The existing methoxy groups on the phenyl ring influence the electron density and conformation of the molecule. Further modulation of these groups can fine-tune these properties. |

| Nitro (-NO2) | A strong electron-withdrawing group that can significantly alter the electronic properties and reactivity of the quinoxaline system. |

| Amino (-NH2) | Can act as a hydrogen bond donor and a basic center, influencing solubility and biological interactions. |

The synthesis of such substituted derivatives can be achieved through various organic reactions, including nucleophilic aromatic substitution on a pre-functionalized quinoxaline core or by using appropriately substituted precursors during the initial synthesis of the quinoxaline ring. For example, the condensation of a substituted o-phenylenediamine (B120857) with 2,4-dimethoxyphenylglyoxal would yield a quinoxaline with substituents on the benzo portion of the ring system.

Preparation and Characterization of N-Oxide Analogues

The oxidation of one or both nitrogen atoms of the quinoxaline ring to form N-oxides is a common strategy to modify the properties of quinoxaline derivatives. nih.gov Quinoxaline N-oxides, particularly 1,4-di-N-oxides, have been the subject of considerable research due to their diverse chemical reactivity and biological activities. nih.govnih.gov

The most common method for the synthesis of quinoxaline 1,4-di-N-oxides is the Beirut reaction, which involves the condensation of a benzofuroxan (B160326) derivative with a β-dicarbonyl compound or an enamine. nih.govresearchgate.net Alternatively, direct oxidation of the quinoxaline nitrogen atoms can be achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid.

For this compound, treatment with an oxidizing agent would be expected to yield a mixture of the 1-N-oxide and 4-N-oxide, as well as the 1,4-di-N-oxide, depending on the reaction conditions.

The characterization of these N-oxide analogues is typically carried out using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the structure of the N-oxide derivatives. The chemical shifts of the protons and carbons in the quinoxaline ring are sensitive to the presence of the N-oxide functionality.

Infrared (IR) Spectroscopy: The N-O stretching vibration typically appears in the region of 1200-1350 cm-1.

Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compounds, confirming the addition of oxygen atoms.

X-ray Crystallography: Can be used to definitively determine the three-dimensional structure of the N-oxide analogues in the solid state. nih.gov

The formation of N-oxides can also influence the regioselectivity of subsequent functionalization reactions, as the N-oxide group can act as a directing group.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound-1-N-oxide |

| This compound-4-N-oxide |

| This compound-1,4-di-N-oxide |

| 2-methoxyquinoline |

| 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline |

| Benzofuroxan |

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of 2-(2,4-Dimethoxyphenyl)quinoxaline, offering precise information about the chemical environment, connectivity, and regiochemistry of the molecule.

The one-dimensional ¹H and ¹³C NMR spectra provide the foundational data for the structural assignment. The analysis, conducted in deuterated chloroform (B151607) (CDCl₃), reveals a set of signals consistent with the proposed structure.

The ¹H NMR spectrum displays a total of eleven distinct signals. A characteristic singlet at δ 9.24 ppm is assigned to the C3-H proton of the quinoxaline (B1680401) ring, its downfield shift being typical for protons in such an electron-deficient environment. The protons of the quinoxaline's benzo ring appear in the δ 7.70-8.12 ppm range. The protons of the dimethoxyphenyl ring are observed further upfield, with a notable doublet at δ 8.24 ppm corresponding to the H-6' proton, which is sterically crowded. The two methoxy (B1213986) groups give rise to sharp singlets at δ 4.00 and δ 3.92 ppm.

The ¹³C NMR spectrum complements the proton data, showing 14 unique carbon signals as expected, after accounting for symmetry. The spectrum confirms the presence of two methoxy carbons at δ 55.6 and δ 55.8 ppm. The carbon atoms of the quinoxaline ring resonate in the region of δ 127.5-153.1 ppm, while the carbons of the dimethoxyphenyl ring appear between δ 98.9 and δ 163.6 ppm. The C-2' and C-4' carbons, directly attached to the electron-donating methoxy groups, are significantly shielded, appearing at δ 160.9 and δ 163.6 ppm, respectively.

¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 9.24 | s | - | H-3 |

| 8.24 | d | 8.7 | H-6' |

| 8.12 | dd | 8.4, 1.5 | H-5 |

| 8.08 | dd | 8.4, 1.5 | H-8 |

| 7.74 | ddd | 8.4, 6.9, 1.5 | H-6 |

| 7.70 | ddd | 8.4, 6.9, 1.5 | H-7 |

| 6.69 | dd | 8.7, 2.4 | H-5' |

| 6.64 | d | 2.4 | H-3' |

| 4.00 | s | - | OCH₃ |

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 163.6 | C-4' |

| 160.9 | C-2' |

| 153.1 | C-2 |

| 142.0 | C-8a |

| 141.5 | C-3 |

| 140.7 | C-4a |

| 132.4 | C-6' |

| 130.3 | C-7 |

| 129.2 | C-6 |

| 129.0 | C-5 |

| 128.9 | C-8 |

| 118.8 | C-1' |

| 105.7 | C-5' |

| 98.9 | C-3' |

| 55.8 | OCH₃ |

While 1D NMR provides the initial assignments, 2D NMR experiments are essential for unambiguously confirming the molecular structure. harvard.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would verify the proton-proton coupling networks. harvard.edu For instance, correlations would be observed between the adjacent protons on the quinoxaline ring (H-5 with H-6, and H-7 with H-8) and on the dimethoxyphenyl ring (H-5' with H-6'). The absence of a COSY correlation for the H-3 singlet would confirm it is isolated from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of protonated carbons, for example, linking the ¹H signal at δ 9.24 ppm to the ¹³C signal at δ 141.5 ppm (C-3).

A correlation from the H-3 proton (δ 9.24) to the C-2 carbon (δ 153.1) and the C-4a carbon (δ 140.7), confirming the quinoxaline ring structure.

A correlation from the H-6' proton (δ 8.24) to the C-2 carbon (δ 153.1), which definitively establishes the connection point between the dimethoxyphenyl substituent and the quinoxaline core.

Correlations from the methoxy protons (δ 4.00 and δ 3.92) to their respective attached carbons (C-4' at δ 163.6 and C-2' at δ 160.9), confirming the positions of the methoxy groups.

The single bond connecting the quinoxaline and dimethoxyphenyl rings allows for rotational freedom. However, steric hindrance between the quinoxaline moiety and the substituent at the 2'-position of the phenyl ring could lead to hindered rotation. This may result in the existence of distinct, stable conformers (atropisomers) that could potentially be observed and studied using dynamic NMR techniques, such as variable-temperature NMR. nih.govmdpi.com Such studies would involve acquiring NMR spectra at different temperatures to monitor changes in signal shape or the coalescence of signals, which can be used to determine the energy barrier to rotation. At present, specific dynamic NMR studies for this compound have not been reported in the literature.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and their vibrational modes.

The IR spectrum of this compound, typically recorded using a KBr disc, displays a series of absorption bands that are characteristic of its structure. The high-wavenumber region shows bands for aromatic C-H stretching vibrations. The fingerprint region is particularly informative, containing absorptions for C=N and C=C stretching within the aromatic rings. Crucially, strong absorption bands characteristic of the asymmetric and symmetric C-O-C stretching of the two ether (methoxy) groups are prominent, confirming their presence.

Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3060 | Aromatic C-H Stretch |

| 2961 | Aliphatic C-H Stretch (in -OCH₃) |

| 1614 | C=N and C=C Aromatic Ring Stretch |

| 1520 | Aromatic Ring Stretch |

| 1293 | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1121 | Symmetric C-O-C Stretch (Aryl Ether) |

Experimental Raman data for this compound is not widely available. However, Raman spectroscopy would serve as an excellent complementary technique to IR. While IR spectroscopy is more sensitive to polar functional groups and asymmetric vibrations, Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. Therefore, the Raman spectrum would be expected to show strong signals for the symmetric stretching modes of the quinoxaline and benzene (B151609) rings, which may be weak or absent in the IR spectrum. This complementary information allows for a more complete vibrational analysis of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Delineation

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. Furthermore, by inducing fragmentation of the molecule and analyzing the resulting fragment ions, a detailed fragmentation pathway can be delineated, offering significant insights into the compound's structure and bonding.

A thorough review of scientific databases and literature indicates that detailed HRMS studies specifically for this compound have not been reported. Consequently, there is no publicly available data on its precise molecular mass as determined by HRMS, nor is there a delineated fragmentation pathway.

While fragmentation patterns of other classes of heterocyclic compounds, such as isoquinoline (B145761) alkaloids and fentanyl analogues, have been studied, these pathways are not directly transferable to the quinoxaline core with its specific substituent pattern. researchgate.netnih.gov The fragmentation of quinoxaline derivatives is expected to be influenced by the stability of the quinoxaline ring system and the nature of its substituents. For this compound, fragmentation would likely involve cleavages at the bond connecting the dimethoxyphenyl ring to the quinoxaline core, as well as losses of the methoxy groups. However, without experimental data, any proposed pathway remains hypothetical.

Table 1: Hypothetical HRMS Fragmentation Data for this compound

| Theoretical Fragment | Theoretical m/z | Description |

| [C₁₆H₁₄N₂O₂]⁺ | 266.1055 | Molecular Ion |

| [C₁₅H₁₁N₂O₂]⁺ | 251.0821 | Loss of a methyl radical (•CH₃) |

| [C₁₅H₁₂N₂O]⁺ | 236.0949 | Loss of a methoxy radical (•OCH₃) |

| [C₈H₅N₂]⁺ | 129.0453 | Cleavage of the phenyl-quinoxaline bond |

This table is generated for illustrative purposes based on general fragmentation principles and does not represent published experimental data.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture and Crystal Packing Analysis

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of the three-dimensional molecular structure of a crystalline solid. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. It also reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking.

Despite extensive searches of crystallographic databases, a single-crystal X-ray diffraction study for this compound has not been found in the published literature. While the crystal structures of numerous other quinoxaline derivatives have been reported, this specific compound remains uncharacterized in the solid state. nih.govnih.govrsc.org

Table 2: Anticipated Crystallographic Data Parameters for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Key Bond Lengths (Å) | C-C (aromatic) ~1.39, C-N ~1.33, C-O ~1.36 |

| Key Bond Angles (°) | C-N-C ~117, C-C-C (aromatic) ~120 |

| Dihedral Angle | Non-zero angle between quinoxaline and phenyl rings |

This table presents anticipated data based on known structures of similar molecules and is for illustrative purposes only, as no experimental data has been published.

Photophysical Properties and Optoelectronic Behavior

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption properties of 2-(2,4-Dimethoxyphenyl)quinoxaline are dictated by its molecular structure, which features an electron-donating 2,4-dimethoxyphenyl group attached to an electron-accepting quinoxaline (B1680401) core. This arrangement gives rise to distinct electronic transitions observable via UV-Vis spectroscopy.

Characterization of Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of quinoxaline derivatives is generally characterized by two primary absorption regions. A high-energy band, typically found in the 250–300 nm range, is attributed to π–π* transitions within the aromatic systems of the quinoxaline and phenyl rings. A second, lower-energy absorption band at longer wavelengths, often between 350–400 nm, is assigned to n–π* electronic transitions. scholaris.ca This latter transition involves the non-bonding lone-pair electrons of the nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline moiety. scholaris.ca

The presence of the electron-donating methoxy (B1213986) groups on the phenyl ring enhances the electron density of the system, influencing the energy of these transitions. For related aryl-substituted quinoxalines, the absorption maxima are sensitive to the nature of the substituents, with stronger electron-donating groups typically causing a bathochromic (red) shift of the absorption bands. researchgate.net

Table 1: Representative UV-Vis Absorption Maxima for Aryl-Substituted Quinoxaline Derivatives in Chloroform (B151607)

| Compound | Substituent | Absorption Maxima (λ_max, nm) |

|---|---|---|

| Q2 | 2,3-diphenyl | 345 |

| Q3 | 2,3-di(thien-2-yl) | 387 |

| Q4 | 2,3-bis[5-(2-ethylhexyl)thien-2-yl] | 392 |

Data sourced from a study on substituted 5,8-dibromoquinoxalines, illustrating the effect of aryl substituents on absorption. researchgate.net

Investigation of Solvatochromic Effects and Intramolecular Charge Transfer (ICT) Phenomena

The donor-acceptor (D-A) nature of this compound strongly suggests the presence of Intramolecular Charge Transfer (ICT) phenomena. In the ground state, there is a partial transfer of electron density from the electron-rich dimethoxyphenyl ring (donor) to the electron-deficient quinoxaline ring (acceptor). Upon photoexcitation, this charge transfer is significantly enhanced, creating a more polar excited state. nih.gov

This change in polarity upon excitation gives rise to solvatochromism, where the absorption and emission spectra of the compound are dependent on the polarity of the solvent. nih.govnih.gov In studies of analogous quinoxaline derivatives, a positive solvatochromic effect is observed in the absorption spectrum. For instance, a similar quinoxaline-based emitter shows a redshift in its long-wavelength absorption peak from 364 nm in non-polar cyclohexane (B81311) to 374 nm in the highly polar solvent dimethyl sulfoxide (B87167) (DMSO). scholaris.ca This bathochromic shift indicates that the polar excited state is stabilized to a greater extent by polar solvents than the ground state. scholaris.ca This behavior is a hallmark of ICT and can often be quantitatively described by the Lippert-Mataga equation, which relates the Stokes shift to solvent polarity parameters. scholaris.ca

Table 2: Solvatochromic Shift in Absorption and Emission for a Structurally Similar Quinoxaline Derivative

| Solvent | Polarity | Absorption λ_max (nm) | Emission λ_em (nm) |

|---|---|---|---|

| Cyclohexane (Cy) | Non-polar | 367 | 417 |

| Tetrahydrofuran (B95107) (THF) | Intermediate | 371 | 425 |

| Dimethyl Sulfoxide (DMSO) | Polar | 374 | 442 |

Data from a study on a quinoxalinyl blue emitter (Compound 2), demonstrating a clear redshift in both absorption and emission with increasing solvent polarity, confirming strong ICT characteristics. scholaris.ca

Fluorescence and Luminescence Spectroscopy

The emission properties of this compound are closely linked to the ICT and environmental factors that influence the fate of the excited state.

Determination of Fluorescence Quantum Yields and Luminescence Lifetimes

The fluorescence quantum yield (Φ_F_), a measure of emission efficiency, for D-A quinoxaline derivatives is often modest, particularly in polar solvents. This is because the ICT state is highly sensitive to its environment and can be deactivated through non-radiative pathways. researchgate.netnih.gov For example, 2,3-bis(4-methoxyphenyl)-6-(trifluoromethyl)quinoxaline exhibits a low quantum yield, a phenomenon attributed to the presence of the electron-donating methoxy phenyl unit and the electron-withdrawing quinoxaline moiety facilitating ICT. researchgate.net Luminescence lifetimes for related quinoxaline derivatives are typically reported to be in the nanosecond timescale.

Table 3: Photophysical Data for Representative Quinoxaline Derivatives

| Compound | Solvent | Emission λ_em (nm) | Quantum Yield (Φ_F_) |

|---|---|---|---|

| Quinoxaline Derivative 11a | Dichloromethane | 525 nm | 0.03 |

| Quinoxaline Derivative 11b | Dichloromethane | 572 nm | 0.01 |

| Q-2Ph | Tetrahydrofuran | 423 nm | - |

| Q-2Ph (Thin Film) | Solid State | 433 nm | 0.45 |

Data compiled from studies on various push-pull quinoxaline systems, highlighting typically low quantum yields in solution and the potential for higher efficiency in the solid state. nih.govworktribe.com

Exploration of Aggregation-Induced Emission (AIE) Characteristics

Many quinoxaline derivatives with rotatable aryl substituents, such as the dimethoxyphenyl group in the target compound, exhibit Aggregation-Induced Emission (AIE). researchgate.netnih.gov In dilute solutions, the molecule is flexible, and the rotation of the phenyl ring relative to the quinoxaline plane provides an efficient non-radiative pathway for the excited state to decay, resulting in weak or no fluorescence. nih.gov

However, in an aggregated state—such as in a solvent mixture with a high fraction of a poor solvent (e.g., water) or in the solid state—these intramolecular rotations are physically restricted. researchgate.net This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively and leading to a significant enhancement of fluorescence intensity. researchgate.netnih.gov Studies on analogous compounds show that as the water fraction in a THF/water mixture increases, nano-aggregates form, and the fluorescence emission grows substantially, a characteristic feature of AIE luminogens. scholaris.caresearchgate.net

Chemical Reactivity and Mechanistic Investigations

Elucidation of Reaction Mechanisms for Key Transformations of 2-(2,4-Dimethoxyphenyl)quinoxaline

The primary and most fundamental transformation involving this compound is its synthesis. The most common and established method for synthesizing quinoxaline (B1680401) derivatives is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. nih.govnih.gov

For the specific synthesis of this compound, the reaction involves the condensation of o-phenylenediamine (B120857) with (2,4-dimethoxyphenyl)glyoxal. The mechanism for this acid-catalyzed reaction proceeds through several distinct steps:

Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of (2,4-dimethoxyphenyl)glyoxal. This results in the formation of a hemiaminal intermediate.

Dehydration: The hemiaminal intermediate readily loses a molecule of water to form a Schiff base (imine).

Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to the formation of a six-membered dihydropyrazine (B8608421) ring.

Modern synthetic methodologies have been developed to improve reaction efficiency, yield, and environmental friendliness. These include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often leads to higher yields. nih.gov

Catalytic Approaches: Various catalysts can facilitate the condensation reaction under milder conditions. Iodine, for example, has been shown to be a powerful and inexpensive catalyst for the efficient synthesis of quinoxaline derivatives. capes.gov.br Other catalysts, such as zinc triflate and various solid acid catalysts, have also been employed. ijpsjournal.commdpi.com

A plausible reaction pathway for the synthesis of this compound is presented below:

o-phenylenediamine + (2,4-dimethoxyphenyl)glyoxal → this compound + 2H₂O

Photoinduced Processes and Reactive Intermediate Characterization (e.g., EPR Spin Trapping)

Quinoxaline derivatives are known to be photochemically active, a property stemming from the π-conjugated system of the heterocyclic core. nih.govmdpi.com Upon absorption of UV light, typically in the UVA range (λmax ≈ 365 nm), the quinoxaline molecule can be promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. nih.govmdpi.com

These excited states are potent enough to interact with molecular oxygen, initiating photoinduced processes through two primary mechanisms:

Energy Transfer (Type II): The excited triplet state of the quinoxaline derivative can transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).

Electron Transfer (Type I): The excited quinoxaline can act as an electron donor, transferring an electron to molecular oxygen to form a superoxide (B77818) radical anion (O₂•⁻). mdpi.com

The generation of these short-lived radical intermediates can be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy coupled with a technique called spin trapping. wikipedia.org In this method, a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is used to react with the transient radicals to form a more stable and EPR-detectable nitroxide radical adduct. interchim.fr

Studies on various quinoxaline derivatives have shown that upon UVA irradiation in solvents like dimethyl sulfoxide (B87167) (DMSO), the dominant species generated is the superoxide radical anion, identified by the characteristic EPR spectrum of its DMPO adduct (•DMPO-O₂⁻). nih.govmdpi.comresearchgate.net Further reactions can lead to the formation of other carbon- or oxygen-centered radicals, often derived from the solvent. mdpi.comresearchgate.net The quantum yields for the generation of these radical species can be determined to quantify the photochemical activity of the quinoxaline derivative. nih.govresearchgate.net Given these established patterns, this compound is expected to exhibit similar photochemical behavior, acting as a photosensitizer capable of generating reactive oxygen species upon UV irradiation.

| Spin Trap | Detected Radical | Typical Source | Technique |

| DMPO | Superoxide Radical Anion (O₂•⁻) | Electron transfer to O₂ | EPR Spin Trapping |

| DMPO | Hydroxyl Radical (•OH) | Secondary reactions | EPR Spin Trapping |

| TMPO | Singlet Oxygen (¹O₂) | Energy transfer to O₂ | Indirectly via oxidation to Tempone |

Oxidation and Reduction Chemistry of the Quinoxaline System

The electrochemical behavior of the quinoxaline system is well-documented. The pyrazine (B50134) ring within the quinoxaline core is electron-deficient, making it susceptible to reduction.

Reduction: Cyclic voltammetry studies of quinoxaline derivatives consistently show a reversible one-electron reduction wave. utexas.edu This process corresponds to the formation of a stable radical anion localized on the quinoxaline moiety. utexas.eduabechem.com The potential at which this reduction occurs can be influenced by the nature and position of substituents on the molecule. In some cases, particularly in acidic media, a second reduction step can occur at more negative potentials, leading to a dihydroquinoxaline derivative. nih.govcdnsciencepub.com

Chemical reduction of the quinoxaline ring can also be achieved using various reducing agents. Borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF) or sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) or acetic acid can reduce quinoxalines to their corresponding 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. researchgate.net The reaction with borane is often rapid and high-yielding. researchgate.net

Oxidation: The oxidation of the quinoxaline system is less straightforward and is highly dependent on the substituents attached to the rings. utexas.edu The quinoxaline nitrogen atoms can be oxidized to form quinoxaline N-oxides, such as quinoxaline 1,4-dioxides. sielc.comnih.gov These N-oxides are often synthesized using oxidizing agents in acidic media and are themselves a class of compounds with significant biological interest. nih.gov More aggressive oxidation can lead to the formation of 1,4-dihydroquinoxaline-2,3-diones. fao.org Electrochemical studies show that the oxidation waves are often irreversible or only quasi-reversible, indicating that the generated radical cations may be unstable. utexas.edu For this compound, the electron-rich dimethoxyphenyl substituent would likely influence the oxidation potential.

| Process | Method | Product | Key Findings |

| Reduction | Cyclic Voltammetry | Radical Anion | Reversible, one-electron process localized on the quinoxaline core. utexas.eduabechem.com |

| Reduction | Chemical (e.g., NaBH₄, Borane) | 1,2,3,4-Tetrahydroquinoxaline | Yields stable, non-aromatic reduced derivatives. researchgate.net |

| Oxidation | Chemical (e.g., peroxy acids) | Quinoxaline N-oxide | Forms stable N-oxide derivatives. nih.gov |

| Oxidation | Cyclic Voltammetry | Radical Cation | Often irreversible; stability depends on substituents. utexas.edu |

Investigation of Catalytic Applications and Reaction Pathways

While the catalytic synthesis of quinoxalines is well-established, the use of quinoxaline derivatives as catalysts is an emerging area of research. The two nitrogen atoms in the pyrazine ring possess lone pairs of electrons, making them potential ligands for coordinating with metal centers.

Ligands in Catalysis: Quinoxaline-based structures can act as bidentate ligands in coordination chemistry, forming stable complexes with transition metals. nih.gov These metal-quinoxaline complexes could potentially be explored for catalytic applications in various organic transformations, such as cross-coupling reactions or hydrogenations.

Photocatalysis: Given their photochemical properties, quinoxaline derivatives have been investigated as photocatalysts. For instance, certain iridium complexes incorporating quinoxaline-type ligands have been used for the photogeneration of hydrogen from water. mdpi.com Furthermore, the ability of quinoxalines to act as photosensitizers and initiate radical reactions has led to their use as photoinitiators in free radical and cationic polymerization processes. mdpi.com The specific compound this compound, with its extended π-system and electron-donating groups, could be a candidate for such applications.

The table below summarizes various catalytic systems that have been successfully employed in the synthesis of the quinoxaline scaffold, which informs the key reaction pathways for this class of compounds.

| Catalyst | Reactants | Reaction Type | Reference |

| Zinc Triflate [Zn(OTf)₂] | o-phenylenediamine, α-diketone | Condensation | mdpi.com |

| Iodine (I₂) | o-phenylenediamine, hydroxyl ketone | Oxidative Cyclization | mdpi.com |

| Phosphate-based catalysts | o-phenylenediamine, benzil (B1666583) | Condensation | mdpi.com |

| Palladium (Pd) complexes | Catechol, nitroarylamine | Reductive Annulation | rsc.org |

| Copper (Cu) complexes | 1-(2-aminophenyl)-pyrrole, DMEA | C1-synthon annulation | nih.gov |

Structure Activity Relationships Sar and Structure Property Relationships Spr

Impact of the 2,4-Dimethoxyphenyl Substituent on Electronic, Steric, and Conformational Properties

The 2,4-dimethoxyphenyl substituent profoundly influences the foundational characteristics of the quinoxaline (B1680401) molecule through a combination of electronic, steric, and conformational effects.

Electronic Properties: The two methoxy (B1213986) (-OCH₃) groups on the phenyl ring are strong electron-donating groups due to the resonance effect (mesomeric effect) of the oxygen lone pairs, which increases the electron density of the phenyl ring. This electron-rich phenyl ring, in turn, acts as an electron-donating moiety for the inherently electron-deficient quinoxaline ring system. This intramolecular charge transfer (ICT) character is a defining electronic feature of the molecule. The electron-donating nature of the 2,4-dimethoxyphenyl group raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the composite molecule, which can be a critical factor in its application in organic electronics. researchgate.netbeilstein-journals.org Altering the position or number of these electron-donating groups is a key strategy for tuning the optoelectronic properties of quinoxaline derivatives. researchgate.net

Steric and Conformational Properties: The substitution at the 2-position of the quinoxaline ring introduces significant steric interactions that dictate the molecule's three-dimensional shape. The phenyl ring and the quinoxaline ring system are not coplanar. Instead, they are twisted relative to each other, adopting a specific dihedral angle. This angle is a result of balancing the stabilizing effects of π-conjugation (which favors planarity) against the destabilizing steric hindrance between the ortho-hydrogen of the quinoxaline ring and the ortho-hydrogen (or methoxy group) of the phenyl ring.

In related 2-phenylquinoxaline (B188063) structures, this dihedral angle has been observed to vary. For instance, in 2,6,7-trimethyl-3-p-tolylquinoxaline, the phenyl ring at the 2-position forms a dihedral angle of 40.23° with the quinoxaline mean plane. researchgate.net In another case, 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline, the dimethoxyphenyl ring makes a dihedral angle of 35.60° with the quinoxaline unit. nih.gov While the specific angle for 2-(2,4-dimethoxyphenyl)quinoxaline is not detailed in the provided results, it is expected to be in a similar range, leading to a non-planar conformation. This twisting disrupts the π-conjugation across the molecule to some extent but is crucial in defining its crystal packing and solubility. The non-planar structure can inhibit strong intermolecular π-π stacking, which can be advantageous in preventing aggregation-caused quenching in emissive applications.

| Property | Effect of Substituent | Consequence |

|---|---|---|

| Electronic | Strong electron-donating (resonance effect) | Induces intramolecular charge transfer (ICT) character, raises HOMO energy level. |

| Steric | Introduces steric hindrance between the quinoxaline and phenyl rings. | Forces a non-planar conformation. |

| Conformational | Results in a significant dihedral angle between the two ring systems. | Disrupts full π-conjugation, influences crystal packing and solubility. |

Correlation of Structural Modifications with Spectroscopic and Photophysical Responses

The spectroscopic and photophysical properties of this compound are intrinsically linked to its electronic structure, particularly the donor-acceptor nature. Modifications to the molecular framework lead to predictable changes in its absorption and emission characteristics.

The intramolecular charge transfer (ICT) from the electron-rich dimethoxyphenyl moiety to the electron-poor quinoxaline core is responsible for the characteristic absorption and fluorescence bands of the molecule. The energy of these transitions is sensitive to the electronic makeup of both the donor and acceptor units. For example, introducing stronger electron-donating groups on the phenyl ring or electron-withdrawing groups on the quinoxaline ring would be expected to red-shift (shift to longer wavelengths) the absorption and emission maxima due to a smaller HOMO-LUMO gap. researchgate.net

Furthermore, quinoxaline derivatives are known to exhibit solvatochromism, where the emission wavelength changes with the polarity of the solvent. This phenomenon is a hallmark of molecules with a significant change in dipole moment upon photoexcitation, as is typical for ICT states. The non-planar, twisted geometry can also lead to interesting photophysical phenomena like aggregation-induced emission (AIE). beilstein-journals.org In dilute solutions, the molecule might be weakly emissive due to rotational and vibrational deactivation pathways, but in an aggregated state or in a solid matrix, these non-radiative pathways can be restricted, leading to enhanced fluorescence.

| Structural Modification | Predicted Effect on Absorption/Emission | Underlying Principle |

|---|---|---|

| Increasing donor strength (e.g., replacing -OCH₃ with -N(CH₃)₂) | Red-shift (longer wavelength) | Decreased HOMO-LUMO energy gap due to stronger ICT. |

| Adding withdrawing groups to the quinoxaline ring (e.g., -F, -CN) | Red-shift (longer wavelength) | Lowered LUMO energy, decreasing the HOMO-LUMO gap. |

| Increasing solvent polarity | Red-shift in emission (positive solvatochromism) | Stabilization of the more polar excited ICT state. |

| Planarization of the molecule | Red-shift and potential quenching in solution | Enhanced π-conjugation and potential for π-π stacking. |

Relationship between Molecular Architecture and Charge Transport Characteristics

The quinoxaline core is recognized for its electron-accepting and electron-transporting capabilities, making its derivatives promising materials for organic electronics. beilstein-journals.org The molecular architecture of this compound, combining an electron-transporting quinoxaline unit with a potentially hole-donating dimethoxyphenyl unit, suggests that it could possess bipolar charge transport properties, though it is more commonly explored for its n-type (electron-transporting) characteristics. beilstein-journals.org

The efficiency of charge transport in organic materials is highly dependent on intermolecular electronic coupling, which is governed by molecular packing in the solid state. The non-planar structure of this compound, with its significant dihedral angle, plays a critical role here. While this twisting can hinder the close π-π stacking that is often beneficial for high charge mobility, it also prevents excessive aggregation, which can be detrimental. beilstein-journals.org

The energy levels of the HOMO and LUMO are crucial for charge injection and transport. The electron-donating dimethoxyphenyl group raises the HOMO level, while the quinoxaline core dictates the LUMO level. By synthetically modifying either the donor or acceptor part of the molecule, these energy levels can be precisely tuned to match the work functions of electrodes or other layers in an organic electronic device, such as an Organic Light-Emitting Diode (OLED) or an Organic Solar Cell (OSC). researchgate.netbeilstein-journals.org For instance, quinoxaline-based polymers have been developed as effective electron acceptors (n-type materials) in organic solar cells. beilstein-journals.org

Computational Structure-Activity Relationships for Theoretical Interactions with Biological Macromolecules

While direct experimental data on the interaction of this compound with specific biological macromolecules is limited in the provided search results, computational methods like molecular docking can provide valuable theoretical insights. The quinoxaline scaffold itself is a well-known pharmacophore found in numerous biologically active compounds. mdpi.comnih.gov

In a computational study, the this compound molecule would be treated as a ligand to be docked into the active site of a target protein or a specific sequence of DNA. The analysis would focus on:

Binding Site Analysis: Identifying potential pockets on a macromolecule where the ligand can fit. The V-shape and non-planar conformation of the molecule would be key determinants of the shape of the binding site it could occupy.

Molecular Recognition: Evaluating the non-covalent interactions that stabilize the ligand-macromolecule complex. For this compound, these interactions would likely include:

Hydrogen Bonding: The nitrogen atoms of the quinoxaline ring can act as hydrogen bond acceptors.

π-π Stacking: The aromatic quinoxaline and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site.

Hydrophobic Interactions: The phenyl ring and the hydrocarbon backbone contribute to hydrophobic interactions.

Van der Waals Forces: General attractive forces between the ligand and the protein.

The methoxy groups could also participate in hydrogen bonding as acceptors. Computational models can calculate a theoretical binding affinity or docking score, which helps to rank its potential as an inhibitor or binder compared to other molecules. For example, novel quinoxaline derivatives have been synthesized and evaluated via molecular docking as potential dual inhibitors of EGFR and COX-2 for anticancer applications. nih.gov

Design Principles for Modulating Chemical Reactivity based on Structural Insights

The structure of this compound provides clear principles for designing new molecules with modulated chemical reactivity. The molecule presents several sites for chemical modification.

Functionalization of the Quinoxaline Ring: The quinoxaline ring system is relatively electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly if activating groups (like halogens) are present. The nitrogen atoms can also be quaternized or oxidized to N-oxides, which further modifies the electronic properties and reactivity of the ring. For instance, the synthesis of quinoxaline-2-carboxylic acid 1,4-dioxides has been explored for developing new therapeutic agents. nih.gov

Electrophilic Substitution on the Phenyl Ring: The 2,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating methoxy groups. The ortho and para positions relative to the methoxy groups are the most nucleophilic. This allows for the straightforward introduction of various functional groups (e.g., halogens, nitro groups, acyl groups) onto this ring, which can then be used for further synthetic transformations, such as cross-coupling reactions to build more complex architectures.

Cross-Coupling Reactions: The most common synthetic route to 2-arylquinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound (a benzil). mdpi.com To create diversity, one can start with substituted versions of either precursor. Post-synthesis, if a halogen atom is present on either ring system, palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Sonogashira couplings) can be employed to attach a wide variety of new substituents, effectively "growing" the molecule in a controlled manner.

By understanding these structural insights, chemists can rationally design and synthesize new derivatives of this compound with tailored electronic, photophysical, and biological properties for specific applications, ranging from materials science to medicinal chemistry.

Advanced Applications in Materials Science and Chemical Sensing

Development as Active Materials in Organic Electronics and Optoelectronics

The unique electronic structure of quinoxaline-based molecules makes them versatile components in various organic electronic devices. beilstein-journals.org Their electron-deficient nature is a key attribute for applications requiring efficient charge transport and management. nih.govresearchgate.net

Application in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters

Quinoxaline (B1680401) derivatives are extensively explored as materials for Organic Light-Emitting Diodes (OLEDs) due to their luminescence, thermal stability, and charge-transporting properties. google.comresearchgate.net They can function as electron-transporting materials, host materials for phosphorescent emitters, or as fluorescent emitters themselves. google.comresearchgate.net For instance, multifunctional materials incorporating a quinoxaline acceptor and a triphenylamine (B166846) donor have demonstrated aggregation-induced emission (AIE) and have been used in high-efficiency fluorescent OLEDs. rsc.org

In some designs, quinoxaline derivatives are engineered to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLEDs. rsc.orgnih.gov By carefully selecting donor and acceptor units within the molecule, the energy gap between the singlet and triplet states (ΔE_ST) can be minimized, a key requirement for efficient TADF. rsc.org For example, TADF compounds based on a 1,2,3,4-tetrahydrophenazine (B181566) acceptor (a quinoxaline-containing structure) have achieved high external quantum efficiencies (EQE) of up to 15.3%. rsc.org

While specific data for 2-(2,4-Dimethoxyphenyl)quinoxaline in OLEDs is not prominently detailed in current literature, its structural features align with those of successful quinoxaline-based emitters. The dimethoxy groups act as electron-donating substituents which, combined with the electron-accepting quinoxaline core, create a push-pull system that can be finely tuned to achieve desired emission colors and performance characteristics. mdpi.com

Role in Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of photovoltaics, quinoxaline derivatives have proven to be highly effective components in both organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net Their strong electron-accepting nature facilitates efficient charge separation and transport, which are critical processes for solar energy conversion.

In DSSCs, organic dyes often feature a donor-π-acceptor (D-π-A) structure. Quinoxaline units can be incorporated as a potent electron acceptor or as part of the π-bridge to enhance light-harvesting and electron injection into the semiconductor (typically TiO2). case.edujmaterenvironsci.com Studies on novel quinoxaline-based organic sensitizers have demonstrated power conversion efficiencies (PCEs) as high as 5.56%, underscoring the potential of this class of materials. case.edu The strategic placement of the donor group relative to the quinoxaline acceptor has been shown to significantly impact the electronic and photovoltaic properties. case.edu

In OSCs, particularly in the bulk heterojunction (BHJ) configuration, quinoxaline derivatives are used to construct both small-molecule and polymeric donor and acceptor materials. rsc.orgdp.tech Recently, the development of non-fullerene acceptors (NFAs) has led to significant improvements in OSC performance. Quinoxaline-based NFAs are of particular interest due to their tunable energy levels, broad absorption spectra, and high electron mobility. nih.govresearchgate.net For example, OSCs based on a quinoxaline-derived polymer donor achieved a PCE of 5.5%. dp.tech Furthermore, Y-type NFAs incorporating a quinoxaline moiety have achieved remarkable PCEs, with some binary OSCs exceeding 19.5%. nih.gov

The performance of a closely related compound, 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline, has been characterized by its synthesis from 1,2-phenylenediamine and 2-chloro-3',4'-dimethoxybenzil (B1584330). nih.gov While not used in a solar cell, its synthesis highlights the accessibility of such structures. The electronic properties conferred by the dimethoxyphenyl group in this compound make it a promising candidate for use as a donor or acceptor component in OSCs, though specific device data remains a subject for future research.

Integration into Organic Field-Effect Transistors (OFETs) as Semiconductors

Organic field-effect transistors (OFETs) are fundamental building blocks for next-generation flexible and low-cost electronics. frontiersin.org The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor layer. Quinoxaline derivatives have been successfully employed as the active semiconductor in OFETs. beilstein-journals.orgnih.gov

While many early quinoxaline-based materials were explored for light-emitting applications, their use in OFETs has been comparatively less frequent but has yielded promising results. nih.gov Donor-acceptor (D-A) conjugated polymers that incorporate a quinoxaline unit as the acceptor have shown strong intramolecular charge transfer (ICT) effects, which are beneficial for charge transport. frontiersin.org For example, a polymer named PQ1, synthesized from a thiophene-substituted quinoxaline and indacenodithiophene (IDT), exhibited p-type semiconductor behavior with a high hole mobility of up to 0.12 cm²/V·s. frontiersin.orgnih.gov This demonstrates the significant potential of quinoxaline-based polymers in constructing high-performance organic semiconductors. frontiersin.org

The integration of specific substituents, such as the 2,4-dimethoxyphenyl group, can influence the molecular packing and electronic coupling in the solid state, which are critical factors for achieving high charge mobility in OFETs. researchgate.net

Exploration as Electron Transport Materials and Non-Fullerene Acceptors

The inherent electron-deficient character of the quinoxaline core makes its derivatives excellent candidates for electron transport materials (ETMs) and non-fullerene acceptors (NFAs) in organic electronic devices. beilstein-journals.orgnih.gov An efficient ETM must possess high electron mobility and appropriate energy levels (LUMO) to facilitate electron injection from the active layer and transport to the cathode. researchgate.net

Quinoxaline derivatives have been designed as unfused NFAs, which offer advantages like synthetic simplicity and lower manufacturing costs compared to fused-ring systems. researchgate.netnih.gov In one study, unfused NFAs with a quinoxaline central unit, when blended with a J52 donor polymer, yielded a PCE of 10.81% and demonstrated good stability. researchgate.net This highlights the promise of using an electron-deficient quinoxaline core to design high-performance NFAs. researchgate.net

Furthermore, quinoxaline-imide moieties have been used as the central building block for NFAs, leading to OSCs with impressive open-circuit voltages and PCEs up to 13.3%. rsc.org The structural diversity and ease of synthesis of quinoxalines allow for precise tuning of their electronic properties to optimize them for specific applications as ETMs or NFAs. beilstein-journals.org

Design and Engineering of Chemosensors and Fluorescent Probes

The photophysical properties of quinoxaline derivatives, particularly their fluorescence, can be highly sensitive to their local environment. This sensitivity makes them excellent platforms for the design of chemosensors and fluorescent probes for detecting various analytes, including metal ions and changes in pH. researchgate.netmdpi.com

Development of Highly Selective and Sensitive Detection Systems

The design of a quinoxaline-based chemosensor typically involves coupling the quinoxaline core, which acts as a signaling unit, to a receptor moiety that can selectively bind to a target analyte. This binding event alters the electronic structure of the molecule, leading to a measurable change in its absorption or emission properties (e.g., a color change or fluorescence quenching/enhancement). researchgate.netresearchgate.net

For example, quinoxaline-based probes have been developed for the detection of heavy metal ions like Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺. researchgate.net A sensor based on a quinoxaline-hydrazinobenzothiazole structure was able to detect these four ions with distinct, observable color changes. researchgate.net Other designs have focused on creating pH sensors. An aminoquinoxaline derivative was shown to be a dual optical chemosensor for pH, exhibiting shifts in both its absorption and emission bands in response to pH changes in aqueous solutions. mdpi.com

The this compound structure possesses the necessary attributes for a fluorescent probe. The lone pairs on the methoxy (B1213986) groups' oxygen atoms can act as potential binding sites for metal cations. Coordination with a metal ion would likely perturb the intramolecular charge transfer characteristics of the molecule, resulting in a distinct fluorogenic or chromogenic response. While specific studies on this compound as a chemosensor are not widely reported, the foundational principles of quinoxaline-based sensor design suggest its strong potential in this area.

Utilization as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline scaffold make these compounds excellent ligands for coordinating with metal ions. This property has been extensively utilized in the fields of coordination chemistry and catalysis.

Quinoxaline derivatives can act as neutral or anionic ligands, forming complexes with various metals, including zinc and silver. znaturforsch.comnih.gov For example, amino- and hydrazino-substituted quinoxalines have been synthesized to study their complexation with iron(III) and zinc(II) ions. znaturforsch.com In one instance, a tricyclic quinoxaline derivative was found to form a unique 36-membered macrocyclic ring system with six zinc ions. znaturforsch.com In this macrocycle, the quinoxaline ligand bridges two zinc cations, with both the imine and amide nitrogens binding to one zinc center to form a five-membered chelate ring, and an amine nitrogen bridging two zinc centers. znaturforsch.com

These metal-quinoxaline complexes have shown catalytic activity. Zinc complexes of certain quinoxaline derivatives have been demonstrated to catalyze the copolymerization of cyclohexene (B86901) oxide and carbon dioxide with a high degree of selectivity. znaturforsch.com Furthermore, the use of radical anions of quinoxaline-based ligands, such as dipyrido[2,3-b:2',3'-f]quinoxaline (dpq), has led to the synthesis of transition metal complexes with very strong antiferromagnetic coupling. rsc.org

Applications in Advanced Dyes and Pigments with Tunable Optical Properties

The extended π-conjugated system of quinoxaline derivatives imparts them with interesting optical properties, making them suitable for applications as advanced dyes and pigments. The absorption and emission characteristics of these compounds can be tuned by modifying their molecular structure.

Researchers have synthesized various quinoxaline derivatives and studied their photophysical properties. For instance, monoalkynyl- and dialkynyl-quinoxalines have been synthesized, exhibiting absorption maxima in the range of 370 to 442 nm and emission maxima between 386 and 539 nm with high fluorescence intensity. researchgate.net These properties suggest their potential as candidates for optical device applications. researchgate.net

Furthermore, quinoxaline-based organic dyes have been developed for use in dye-sensitized solar cells (DSSCs). wu.ac.th By incorporating different electron-withdrawing auxiliary acceptors into the dye structure, the solar cell performance can be optimized. wu.ac.th Theoretical studies using Density Functional Theory (DFT) have been employed to predict and understand the electronic, optical, and photovoltaic properties of these dyes, aiding in the design of more efficient solar cells. wu.ac.th Novel D-π-A¢-π-A chromophores with a quinoxaline core as an auxiliary acceptor have also been synthesized, demonstrating the versatility of this scaffold in creating materials with tailored nonlinear optical properties. mdpi.com

Q & A

Q. What are the most reliable synthetic routes for 2-(2,4-Dimethoxyphenyl)quinoxaline, and how do reaction conditions influence yield?

Answer: The synthesis of quinoxaline derivatives typically involves condensation reactions. For this compound, two primary approaches are:

- Condensation of 2,4-dimethoxybenzaldehyde with o-phenylenediamine : This method requires acidic or oxidative conditions (e.g., acetic acid or FeCl₃ catalysis) to facilitate cyclization. Reaction temperatures between 80–120°C and solvent choices (e.g., ethanol, DMF) significantly impact yield .

- Nucleophilic substitution using 2,3-dichloroquinoxaline (DCQX) : DCQX reacts with 2,4-dimethoxyphenyl Grignard or organozinc reagents. This route offers regioselectivity but demands anhydrous conditions and inert atmospheres (e.g., N₂ or Ar) to prevent side reactions .

Q. Key Optimization Parameters :

| Parameter | Impact |

|---|---|

| Temperature | Higher temps (100–120°C) improve cyclization but risk decomposition. |

| Catalyst | FeCl₃ increases electrophilicity of carbonyl groups, accelerating condensation. |

| Solvent | Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates. |

Q. How is the structural conformation of this compound characterized, and what analytical techniques are essential?

Answer: Structural elucidation relies on:

- Single-crystal X-ray diffraction (SC-XRD) : Determines dihedral angles between the quinoxaline core and substituted aryl groups. For example, in 2-(4-fluorophenyl)quinoxaline, the dihedral angle is 22.2°, influencing π-π stacking and crystallinity .

- NMR spectroscopy : ¹H and ¹³C NMR identify methoxy (-OCH₃) groups (δ 3.8–4.0 ppm) and confirm substitution patterns.

- IR spectroscopy : Absorptions at ~1250 cm⁻¹ (C-O-C stretch) and ~1600 cm⁻¹ (C=N stretch) validate functional groups .

Q. Critical Data from Analogues :

| Compound | Dihedral Angle (°) | Centroid–Centroid Distance (Å) |

|---|---|---|

| 2-(4-Fluorophenyl)quinoxaline | 22.2 | 3.995 |

| 2,3-Bis(4-ethoxyphenyl)quinoxaline | 18.5 | 4.210 |

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. fluoro) modulate the photophysical properties of quinoxaline derivatives?

Answer: Methoxy groups (-OCH₃) are electron-donating, enhancing electron density on the quinoxaline core, which can redshift absorption/emission spectra. In contrast, electron-withdrawing groups (e.g., -F) reduce π→π* transition energies. For example:

- 2-(4-Fluorophenyl)quinoxaline : Exhibits a λₘₐₐ of 320 nm in UV-Vis due to reduced conjugation compared to methoxy-substituted analogues .

- 2,3-Dimethoxyphenyl derivatives : Show extended conjugation, leading to fluorescence quantum yields >0.4 in polar solvents .

Q. Methodological Insight :

- Use time-dependent density functional theory (TD-DFT) to model HOMO-LUMO gaps.

- Compare experimental UV-Vis/fluorescence data with computational results to validate substituent effects.

Q. How can contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

Answer: Contradictions often arise from assay conditions or cell-line specificity. Strategies include:

- Dose-response profiling : Test across a wide concentration range (nM to μM) to distinguish selective vs. nonspecific effects.

- Mechanistic studies : Use RNA sequencing or proteomics to identify target pathways. For example, quinoxalines with methoxy groups may inhibit topoisomerase II in cancer cells but disrupt bacterial membrane integrity .

- Control experiments : Compare with structurally similar compounds (e.g., 2-hydroxyquinoxaline) to isolate the role of methoxy groups .

Q. Example Data Conflict Resolution :

| Study | Observation | Resolution |

|---|---|---|

| Study A (Antimicrobial) | MIC = 8 µg/mL (E. coli) | Confirmed via membrane permeability assay. |

| Study B (Cytotoxicity) | IC₅₀ = 50 µM (HeLa) | Attributed to ROS generation, not membrane disruption. |

Q. What computational methods are recommended to predict the reactivity and stability of this compound in material science applications?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs) and charge distribution.

- Molecular Dynamics (MD) Simulations : Model interactions with polymers or nanoparticles to predict thermal stability (e.g., Tg, decomposition temps).

- Solvent-Surface Modeling : For OLED applications, simulate adsorption on indium tin oxide (ITO) surfaces using Gaussian-based methods .

Q. Case Study :

- Charge Transport in OLEDs : Methoxy groups improve hole-transport properties due to electron-rich regions, as shown in 6,7-dimethoxy-2,4-diphenylquinoline derivatives .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies of this compound?

Answer:

- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation. Polar solvents (DMF) may induce polymorphism.

- Temperature Gradients : Gradual cooling from 50°C to 4°C reduces nucleation sites, favoring large crystals.

- Seeding : Introduce microcrystals from prior batches to control crystal growth.

Q. Example from Analogues :

| Compound | Solvent System | Crystal Quality |

|---|---|---|

| 2-(4-Fluorophenyl)quinoxaline | Ethanol/water (7:3) | Prismatic, R factor = 0.036 |

| 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | DCM/hexane | Plate-like, R factor = 0.109 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.